![molecular formula C13H16N2OS B2950683 N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine CAS No. 107415-56-5](/img/structure/B2950683.png)
N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine
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Overview
Description
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is also known historically to be one of the first non-opioid analgesics without anti-inflammatory properties .
Synthesis Analysis
Phenacetin can be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
The molecular structure of Phenacetin consists of an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm3, a melting point of 134 to 137.5 °C, and a solubility in water of 0.766 g/L at 25 °C .Scientific Research Applications
Synthesis of β-Lactam Antibiotics
N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine: has been utilized in the synthesis of β-lactam antibiotics . The compound serves as a precursor in the Staudinger reaction, which is a key step in producing β-lactam rings, essential structures in many antibiotic agents. This application is crucial for developing new antibiotics to combat resistant bacterial strains.
Protective Group in Organic Synthesis
In organic synthesis, the p-ethoxyphenyl (PEP) group derived from N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine acts as a protecting group for amide-NH bonds . This is particularly important in the synthesis of sensitive molecules where selective reactions are required.
Pharmacological Research
Historically, derivatives of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine, such as phenacetin, were used as analgesics and antipyretics . Although phenacetin is no longer used due to safety concerns, the compound’s structure has informed the development of safer analgesics.
Material Science
The compound’s derivatives have potential applications in material science, particularly in the synthesis of novel organic compounds with specific physical properties . These materials could be used in creating new polymers or coatings with unique characteristics.
Environmental Science
In environmental science, the compound’s derivatives could be used as markers or probes to study chemical reactions and processes . This can help in understanding and monitoring environmental changes and pollutant behaviors.
Biochemistry and Cancer Research
In biochemistry, the compound is involved in the semi-synthesis of anticancer agents like Taxol and Taxotere . These applications are significant for the development of new cancer therapies.
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, N-(4-ethoxyphenyl)acetamide, also known as Phenacetin , is known to act on the sensory tracts of the spinal cord and has a depressant action on the heart .
Mode of Action
The interaction of a compound with its targets can lead to various biochemical changes. For Phenacetin, it acts as an analgesic and antipyretic, reducing pain and fever .
Biochemical Pathways
The compound can affect various biochemical pathways. For example, Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. For Phenacetin, it has a depressant action on the heart, where it acts as a negative inotrope .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSYNIAVMTWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |
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